2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the cyclohexene carboxylic acid derivative, which is then coupled with a phenyl group through an amide bond formation. The tetrazole ring is introduced in the final steps through cyclization reactions involving suitable precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can be employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
- 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-methyl-2H-tetrazole-5-carboxamide
Uniqueness
2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[4-(cyclohex-3-ene-1-carbonylamino)phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-22(2)17(25)15-19-21-23(20-15)14-10-8-13(9-11-14)18-16(24)12-6-4-3-5-7-12/h3-4,8-12H,5-7H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYJIUWRYRSDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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